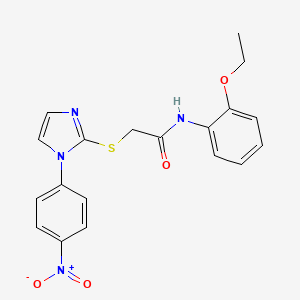

![molecular formula C18H16BrClN2O3 B2570181 5-ブロモ-2-クロロ-N-[4-メトキシ-3-(2-オキソピロリジン-1-イル)フェニル]ベンザミド CAS No. 941957-41-1](/img/structure/B2570181.png)

5-ブロモ-2-クロロ-N-[4-メトキシ-3-(2-オキソピロリジン-1-イル)フェニル]ベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-2-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a chemical compound with a molecular weight of 287.2 g/mol . It is a white crystalline powder and is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

Synthesis Analysis

The synthesis of this compound involves a practical process that uses cheap, easily available dimethyl terephthalate as the raw starting material . The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, such as bromo, chloro, methoxy, and benzamide groups . The average mass of the molecule is 439.731 Da, and the monoisotopic mass is 438.034576 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These reactions contribute to the formation of the complex structure of the compound.Physical And Chemical Properties Analysis

The compound is a white crystalline powder with a melting point of 162-164°C . It has a density of 1.5±0.1 g/cm³, a boiling point of 511.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . The compound also has a molar refractivity of 108.3±0.3 cm³ .科学的研究の応用

作用機序

Target of Action

It is known that this compound is a key intermediate in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels .

Mode of Action

As a key intermediate in the synthesis of sglt2 inhibitors, it likely contributes to the overall mechanism of these drugs, which involves inhibiting the reabsorption of glucose in the kidney .

Biochemical Pathways

Given its role in the synthesis of sglt2 inhibitors, it can be inferred that it impacts the glucose reabsorption pathway in the kidney . This results in the excretion of glucose in urine and a consequent decrease in blood glucose levels .

Result of Action

As a key intermediate in the synthesis of sglt2 inhibitors, its action likely contributes to the overall effects of these drugs, which include lowering blood glucose levels .

Safety and Hazards

When handling this compound, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

将来の方向性

As a key intermediate in the synthesis of SGLT2 inhibitors, this compound has significant potential in the development of new antidiabetic drugs . Given the increasing prevalence of diabetes, there is a need for novel therapeutic strategies, and this compound could play a crucial role in meeting this need .

特性

IUPAC Name |

5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrClN2O3/c1-25-16-7-5-12(10-15(16)22-8-2-3-17(22)23)21-18(24)13-9-11(19)4-6-14(13)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDBMXUKGFJVIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2570101.png)

![1-(Indolin-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2570103.png)

![3-methyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B2570105.png)

![2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2570107.png)

![N-(2-methoxyethyl)-6-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2570109.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2570118.png)